molecular formula C13H18O3 B8430034 2-Methyl-6-phenoxy-hexanoic acid

2-Methyl-6-phenoxy-hexanoic acid

Cat. No. B8430034
M. Wt: 222.28 g/mol
InChI Key: CLAQMWDLICXNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04097496

Procedure details

242 g of methyl-(4-phenoxybutyl)-malonic acid diethyl ester, 1000 ml of a 20% sodium hydroxide solution and 100 ml of ethanol were refluxed for 12 hours.
Name
methyl-(4-phenoxybutyl)-malonic acid diethyl ester
Quantity
242 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:23])[C:5](C)([CH2:11][CH2:12][CH2:13][CH2:14][O:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:6](OCC)=O)C.[OH-].[Na+]>C(O)C>[CH3:6][CH:5]([CH2:11][CH2:12][CH2:13][CH2:14][O:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[C:4]([OH:23])=[O:3] |f:1.2|

Inputs

Step One
Name
methyl-(4-phenoxybutyl)-malonic acid diethyl ester
Quantity
242 g
Type
reactant
Smiles
C(C)OC(C(C(=O)OCC)(CCCCOC1=CC=CC=C1)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C(=O)O)CCCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.